molecular formula C15H13FN2O4S B2512949 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline CAS No. 1024790-72-4

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Cat. No.: B2512949
CAS No.: 1024790-72-4
M. Wt: 336.34
InChI Key: ZZKQBVPHTDTSET-XNTDXEJSSA-N
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Description

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a fluoro group, a sulfonyl group, and a nitroethenyl group attached to an aniline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the aromatic ring.

    Coupling Reaction: The final step involves coupling the modified aromatic ring with an aniline derivative under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-aminoethenyl]aniline.

Scientific Research Applications

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]benzene
  • 4-chloro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
  • 4-bromo-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline

Uniqueness

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substituents. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biological Activity

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline, a compound with significant pharmacological interest, has been studied for its biological activity in various contexts. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fluorine atom and a sulfonamide group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C14H14FN3O4SC_{14}H_{14}FN_3O_4S, with a specific focus on the following structural components:

  • Fluorine Substitution : The presence of fluorine can enhance lipophilicity and alter pharmacokinetic properties.
  • Sulfonamide Group : Known for its role in antibacterial activity and enzyme inhibition.
  • Nitroethenyl Moiety : Implicated in various biological interactions, particularly in cancer research.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, impacting metabolic pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in antibiotic development.
  • Antitumor Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival.

Pharmacological Studies

Recent studies have highlighted the compound's potential therapeutic applications:

  • Dopamine Transporter (DAT) Inhibition : Research indicates that derivatives of similar structures can act as atypical DAT inhibitors, providing insight into their use in treating psychostimulant abuse disorders .
  • Binding Affinity Studies : Comparative binding studies reveal that modifications to the compound's structure can significantly affect its affinity for various receptors, including serotonin transporters and sigma receptors .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A series of experiments demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Case Study on Antitumor Effects :
    • In vitro studies showed that the compound induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

Table 1: Biological Activity Summary

Biological ActivityObserved EffectReference
Enzyme InhibitionCarbonic anhydrase inhibition
Antimicrobial ActivityEffective against E. coli, S. aureus
Antitumor ActivityInduced apoptosis in MCF-7 cells

Table 2: Binding Affinity Comparison

CompoundDAT Ki (nM)SERT Ki (nM)Sigma 1 Ki (nM)
4-fluoro-N-[(E)-2-(4-methylphenyl)...23030050
Modified Derivative A2315030
Modified Derivative B4520025

Properties

IUPAC Name

4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c1-11-2-8-14(9-3-11)23(21,22)15(18(19)20)10-17-13-6-4-12(16)5-7-13/h2-10,17H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQBVPHTDTSET-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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